2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
Description
2-(4-Methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenyl group attached to the acetamide backbone and a 5-oxo-1-phenylpyrrolidin-3-yl substituent on the nitrogen atom. The 4-methoxyphenyl moiety is a common feature in bioactive molecules, often associated with enhanced metabolic stability and receptor binding affinity . The pyrrolidinone ring introduces conformational rigidity, which may influence interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-7-14(8-10-17)11-18(22)20-15-12-19(23)21(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOPQNBDAWXSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the acetamide group: This can be done through an amidation reaction using acetic anhydride or acetyl chloride.
Methoxylation of the phenyl ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: Substitution reactions can occur at the aromatic ring, particularly at positions ortho or para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research in pharmacology:
1. Antimicrobial Activity
- Preliminary studies indicate that derivatives of this compound may show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds has been reported around 256 µg/mL .
2. Cytotoxicity
- Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. Similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential as an anticancer agent.
3. Enzyme Inhibition
- The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. For instance, studies suggest that compounds with similar structures can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.
Research Applications
The applications of 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide can be categorized into several research areas:
1. Drug Development
- The structural characteristics of this compound make it a candidate for drug development targeting various diseases, including infections and cancer.
2. Mechanistic Studies
- Research can focus on elucidating the mechanisms through which this compound exerts its biological effects, particularly its interactions with specific targets in microbial and cancerous cells.
3. Structure-Activity Relationship (SAR) Studies
- Understanding how modifications to the chemical structure influence biological activity can guide the design of more potent derivatives.
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of compounds similar to this compound, researchers found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus with MIC values below 50 µg/mL. These findings suggest a promising avenue for developing new antibiotics.
Case Study 2: Anticancer Activity
A series of synthesized derivatives were tested for their cytotoxic effects on various cancer cell lines. Some compounds showed IC50 values lower than 10 µM against breast and colon cancer cell lines, indicating strong potential for therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl group is a recurring pharmacophore in anticancer acetamides, likely due to its electron-donating methoxy group enhancing π-π stacking interactions with aromatic residues in target proteins .
- Nitrogen substituents critically modulate activity. For example:
- The 5-oxo-1-phenylpyrrolidin-3-yl group in the target compound may confer rigidity, improving selectivity compared to flexible diphenylpropyl chains () .
- Sulfonyl-containing analogs (e.g., compound 38) exhibit enhanced anticancer activity, possibly due to improved hydrogen bonding with target enzymes .
- Heterocyclic appendages (e.g., pyridinyl-oxadiazole in 6e) correlate with cytotoxicity, as seen in its low IC₅₀ values against pancreatic and liver cancer cells .
Key Observations :
- The target compound’s synthesis likely parallels methods in and , involving amide coupling under mild conditions (e.g., ethanol/piperidine at 0–5°C) .
- Lower yields in complex derivatives (e.g., 50% for VIf in ) highlight challenges in multi-step syntheses, whereas simpler analogs (e.g., diphenylpropyl derivatives in ) may achieve higher efficiency .
- Melting points correlate with crystallinity; derivatives with aromatic or heterocyclic substituents (e.g., VIf at 187–189°C) exhibit higher melting points than aliphatic variants .
Pharmacological and Toxicological Profiles
Table 3: Activity and Selectivity of Acetamide Derivatives
Key Observations :
- Structural complexity enhances potency but may reduce selectivity.
- Sulfonyl groups (e.g., in compound 38) improve broad-spectrum anticancer activity, likely by targeting multiple pathways such as kinase inhibition or DNA intercalation .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, also known by its CAS number 954722-45-3, has gained attention in recent years for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
The synthesis of this compound involves several key steps:
- Formation of the Methoxyphenyl Intermediate : This is achieved by reacting 4-methoxybenzaldehyde with appropriate reagents.
- Synthesis of the Phenylpyrrolidinyl Moiety : This involves cyclization and functional group modifications to create the pyrrolidinyl structure.
- Coupling Reaction : The final product is formed by coupling the methoxyphenyl intermediate with the phenylpyrrolidinyl moiety under controlled conditions.
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 954722-45-3 |
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory and autoimmune diseases. MPO inhibitors are being explored as potential therapeutic agents due to their role in reducing oxidative stress and inflammation .
2. Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. For instance, studies have shown that phenoxy-N-arylacetamides exhibit significant antibacterial effects, suggesting that this compound may also possess similar properties .
3. Anticancer Activity
Preliminary studies indicate that the compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
- Enzyme Modulation : By inhibiting enzymes like MPO, it can alter inflammatory responses and reduce oxidative damage .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Inflammatory Disorders : In a preclinical model, administration of MPO inhibitors similar to this compound showed reduced markers of inflammation in cytokine-stimulated human blood samples .
- Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines through ROS-mediated pathways, suggesting a potential role in cancer therapy .
Q & A
Q. What synthetic strategies are recommended for preparing 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide and structurally related compounds?
- Methodological Answer : A common approach involves coupling acetamide intermediates with substituted pyrrolidinone derivatives. For example:
Use potassium carbonate in DMF to facilitate nucleophilic substitution reactions between activated acetamide precursors and pyrrolidinone moieties .
Monitor reaction progress via TLC and optimize yields by controlling temperature (e.g., room temperature to 5°C) .
Purify via recrystallization or column chromatography. Yields for analogous compounds range from 25% to 80% depending on substituents and reaction conditions .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and analytical techniques:
1H NMR : Identify methoxy (δ ~3.8 ppm), pyrrolidinone carbonyl (δ ~170-175 ppm), and aromatic proton signals .
Mass spectrometry : Confirm molecular weight (e.g., exact mass ±0.5 ppm) and fragmentation patterns .
Elemental analysis : Validate C, H, N percentages (e.g., C: 63.54%, H: 5.18%, N: 8.47% for structurally similar compounds) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use cell-based assays to evaluate cytotoxicity or receptor binding:
MTT assay : Test against cancer cell lines (e.g., HCT-116, MCF-7) to assess anti-proliferative activity .
Radioligand binding assays : Screen for adenosine A2B receptor or chemokine GPCR interactions using competitive displacement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents and evaluate effects:
Pyrrolidinone ring : Replace the 5-oxo group with sulfone or phosphonate moieties to alter polarity .
Aromatic substituents : Vary methoxy groups on phenyl rings to modulate lipophilicity and receptor affinity .
Bioisosteric replacements : Substitute acetamide with thioacetamide or urea derivatives to enhance metabolic stability .
Q. What experimental approaches resolve contradictions in biological data (e.g., variable potency across cell lines)?
- Methodological Answer : Address discrepancies through:
Dose-response curves : Establish EC50/IC50 values across multiple replicates .
Off-target profiling : Use kinase panels or proteome-wide screens to identify unintended interactions .
Metabolic stability assays : Assess compound degradation in liver microsomes to rule out pharmacokinetic variability .
Q. How should researchers handle stereochemical challenges during synthesis (e.g., diastereomer formation)?
- Methodological Answer : Manage stereochemistry via:
Chiral chromatography : Separate diastereomers using columns with cellulose-based stationary phases .
X-ray crystallography : Confirm absolute configuration of resolved enantiomers .
Stereoselective synthesis : Employ chiral auxiliaries or asymmetric catalysis to favor desired isomers .
Q. What strategies are recommended for probing the compound’s mechanism of action?
- Methodological Answer : Combine computational and experimental tools:
Molecular docking : Predict binding modes to targets like chemokine receptors using software (e.g., AutoDock Vina) .
CRISPR/Cas9 knockout : Validate target relevance by deleting putative receptor genes in cell models .
Transcriptomics : Profile gene expression changes post-treatment to identify downstream pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
